molecular formula C13H11ClO B14704656 1-Chloro-3-(phenoxymethyl)benzene CAS No. 19962-20-0

1-Chloro-3-(phenoxymethyl)benzene

Cat. No.: B14704656
CAS No.: 19962-20-0
M. Wt: 218.68 g/mol
InChI Key: JRHGZRCOZPCVCJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(phenoxymethyl)benzene, with the CAS Registry Number 53874-66-1 , is an organic compound with the molecular formula C13H11ClO and a molecular weight of 218.68 g/mol . This compound serves as a versatile synthetic intermediate and key building block in medicinal chemistry research, particularly in the development of new pharmacologically active molecules. Its structure, featuring both a phenoxy methyl ether and an aromatic chloro-methyl group, makes it a valuable precursor for the synthesis of complex heterocyclic systems. Research indicates that structurally related phenoxy- and chloromethyl-substituted benzene derivatives are crucial intermediates in multistep syntheses aimed at discovering new antimicrobial agents . For instance, similar scaffolds have been used to create novel azetidinone (beta-lactam) hybrids, which have shown promising in vitro activity against a range of bacterial and fungal strains . Furthermore, such chloromethyl intermediates are instrumental in the design and synthesis of compounds for advanced research, including ligands targeting neurological receptors like the 5-HT6 serotonin receptor . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

19962-20-0

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H11ClO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

JRHGZRCOZPCVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(phenoxymethyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{C6H5OH} \xrightarrow{\text{AlCl3}} \text{C6H5CH2OC6H5} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 1-Hydroxy-3-(phenoxymethyl)benzene.

    Oxidation: 1-Chloro-3-(phenoxymethyl)benzaldehyde or 1-Chloro-3-(phenoxymethyl)benzoic acid.

    Reduction: 1-Chloro-3-(hydroxymethyl)benzene.

Scientific Research Applications

1-Chloro-3-(phenoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of aromatic chlorides on biological systems.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(phenoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the phenoxymethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-3-(phenoxymethyl)benzene with structurally related chlorobenzene derivatives, emphasizing substituent effects, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Key Properties/Applications Regulatory Status References
1-Chloro-3-(phenylethynyl)benzene C₁₄H₁₀Cl 213.05 Phenylethynyl (-C≡CPh) 45% Gold-catalyzed reactions; aromatic NMR shifts Not regulated
1-Chloro-3-(4-chlorophenoxy)benzene C₁₂H₈Cl₂O 251.15 4-Chlorophenoxy (-OPhCl) N/A High BCF (4,969 L/kg); persistent in environment Restricted in EU (REACH)
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene C₁₄H₁₂Cl₂ 251.15 Branched chloroalkyl N/A Pharmaceutical impurity standard Commercial use
1-Chloro-3-(isocyanatomethyl)benzene C₈H₆ClNO 167.59 Isocyanato (-NCO) N/A Reactive in polymer synthesis; stored at 4°C Hazardous (Danger signal word)
1-Chloro-3-(prop-2-en-1-yloxy)benzene C₉H₉ClO 168.62 Allyloxy (-OCH₂CH=CH₂) N/A Liquid; potential monomer for functional materials Not regulated
1-Chloro-3-methoxy-benzene C₇H₇ClO 142.58 Methoxy (-OCH₃) N/A Electron-donating group; alters reaction pathways Commercial availability

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 1-chloro-3-methoxy-benzene enhances electron density on the aromatic ring, favoring electrophilic substitutions . In contrast, the isocyanato group in 1-chloro-3-(isocyanatomethyl)benzene is highly electrophilic, enabling nucleophilic additions .

Environmental and Regulatory Considerations

  • In contrast, 1-Chloro-3-(trifluoromethoxy)benzene (CAS 772-49-6) remains commercially available, likely due to lower bioaccumulation risks .

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(phenoxymethyl)benzene, and how do reaction conditions influence yield?

The compound is commonly synthesized via catalytic decarbonylation of phenoxyacetyl chlorides. For example, phenoxyacetyl chlorides (prepared from substituted phenols and chloroacetyl chloride) undergo decarbonylation in the presence of catalysts like Pd/C or Rh complexes, yielding chloromethoxybenzene derivatives. Reaction parameters such as temperature (78–121°C), pressure (0.05–10 mmHg), and catalyst loading significantly impact yields and purity .

Q. How can researchers characterize this compound using analytical techniques?

Key methods include:

  • NMR Spectroscopy : Proton signals for methyl groups in phenoxyacetyl precursors appear at δ 4.82–4.97 ppm (CDCl₃), aiding in tracking reaction progress .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218 for C₁₃H₁₁ClO) confirm structural integrity .
  • Physical Properties : Melting point, logP (4.78), and PSA (9.23 Ų) provide supplementary validation .

Q. What is the role of this compound in fungicide development?

This compound serves as a critical intermediate in synthesizing benzophenone-based fungicides like difenoconazole. Its dichlorophenoxy moiety enables regioselective coupling reactions with triazole derivatives, enhancing antifungal activity .

Advanced Research Questions

Q. How does LiCl influence the regioselectivity of ortholithiation in halogenated benzene derivatives?

In ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA, LiCl acts as a catalyst by stabilizing dimeric transition states. LiCl-free conditions involve rate-limiting deaggregation of LDA dimers, while LiCl accelerates proton transfer steps. This dual role highlights the importance of controlling LiCl concentration for selective metalation at ortho positions .

Q. What strategies enable stereoselective functionalization of this compound?

Enzymatic oxidation using Rhodococcus spp. can introduce chiral sulfoxide groups (e.g., methylsulfinyl substituents) with >99% enantiomeric excess (ee). For example, (R)-1-chloro-3-(methylsulfinyl)benzene is synthesized via biocatalytic sulfoxidation, leveraging substrate-specific oxidoreductases .

Q. How do aggregation states of lithium amides affect reaction kinetics in directed metalation?

Lithium diisopropylamide (LDA) exists as tetramers or dimers in THF. Rate-limiting deaggregation of tetramers into dimers governs lithiation efficiency. Computational studies reveal that dimer-based transition states exhibit lower activation barriers, emphasizing the need for precise temperature control (-78°C) and solvent polarity optimization .

Q. What catalytic systems enable C–C bond formation in aryl ether derivatives like this compound?

AuPd nanoparticles supported on N-rich carbon nitride (e.g., AuPd@CNₓ) catalyze cross-coupling with arylboronic acids under visible light. This method achieves >90% yield for biaryl derivatives (e.g., 1-chloro-3-(4-methoxyphenyl)benzene) via radical-mediated pathways, with catalyst recyclability up to five cycles .

Q. How can researchers resolve contradictions in reported lithiation mechanisms for halogenated arenes?

Discrepancies arise from differing LiCl concentrations and solvent systems. For instance, some studies propose rate-determining deaggregation steps, while others emphasize post-rate-limiting proton transfers. Systematic kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (D₂O quenching) can reconcile these models .

Methodological Notes

  • Safety : Handle chlorinated intermediates in fume hoods; avoid exposure to bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene), which are lachrymators .
  • Data Validation : Cross-reference CAS registry data (e.g., 6842-62-2 for this compound) with peer-reviewed journals to avoid unreliable sources .

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